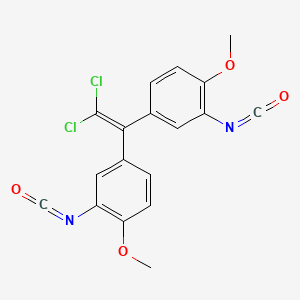
1,1'-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) is a complex organic compound characterized by the presence of dichloroethene and isocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) typically involves the reaction of 2,2-dichloroethene with 3-isocyanato-4-methoxybenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with amines to form urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary or secondary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of urea derivatives.
Applications De Recherche Scientifique
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) involves its interaction with nucleophiles due to the presence of isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(3-methylurea): Contains urea groups instead of isocyanate groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar dichloroethene backbone but different substituents.
Propriétés
Numéro CAS |
89264-27-7 |
|---|---|
Formule moléculaire |
C18H12Cl2N2O4 |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
4-[2,2-dichloro-1-(3-isocyanato-4-methoxyphenyl)ethenyl]-2-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-15-5-3-11(7-13(15)21-9-23)17(18(19)20)12-4-6-16(26-2)14(8-12)22-10-24/h3-8H,1-2H3 |
Clé InChI |
CZJKHOUKXLGKEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















